

2-Amino-4,6-bis(difluoromethoxy)pyrimidine potential research applications

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Compound of Interest

Compound Name:	2-Amino-4,6-bis(difluoromethoxy)pyrimidine
Cat. No.:	B1317642

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An In-depth Technical Guide on the Potential Research Applications of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine**

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs with a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.^{[1][2]} Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold" in drug discovery. Concurrently, the introduction of fluorine-containing functional groups is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the potential research applications of a unique molecule combining these features: **2-Amino-4,6-bis(difluoromethoxy)pyrimidine**.

While direct research on this specific compound is not yet widely published, this document extrapolates its potential applications based on the known properties of the difluoromethoxy (-OCHF₂) group and the extensive biological activities of structurally related 2-aminopyrimidine derivatives. This guide aims to provide a solid rationale and practical experimental frameworks for researchers interested in exploring its therapeutic potential.

Core Compound Details

Basic identifiers for **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** are provided below.

Property	Value
Chemical Name	2-Amino-4,6-bis(difluoromethoxy)pyrimidine
CAS Number	86209-44-1
Molecular Formula	C ₆ H ₅ F ₄ N ₃ O ₂
Molecular Weight	227.12 g/mol
Synonym	4,6-Bis(difluoromethoxy)-2-pyrimidinamine

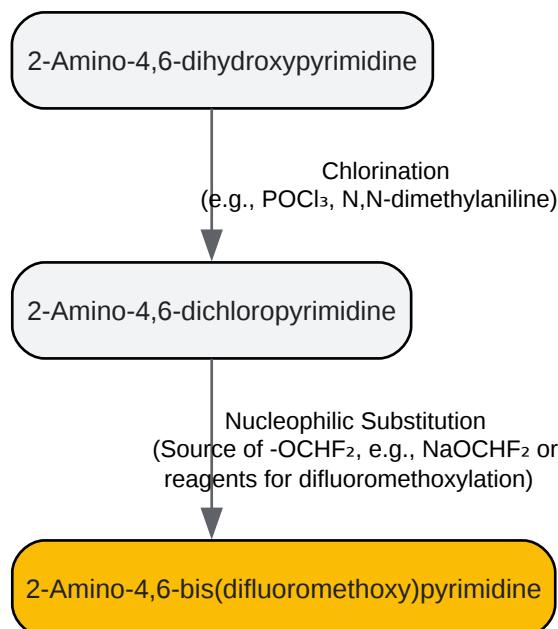
The Difluoromethoxy Group: A Key to Enhanced Properties

The difluoromethoxy (-OCHF₂) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more metabolically labile groups like methoxy (-OCH₃) or hydroxyl (-OH).[3][4] Its unique electronic properties can significantly enhance a molecule's drug-like characteristics.

Physicochemical Property	Description
Metabolic Stability	The C-F bonds are stronger than C-H bonds, making the $-\text{OCHF}_2$ group resistant to oxidative metabolism (e.g., O-demethylation), which can lead to a longer plasma half-life.[4]
Lipophilicity	The $-\text{OCHF}_2$ group increases lipophilicity, which can improve membrane permeability and bioavailability. It is considered a "lipophilic hydrogen bond donor".[3][5]
Hydrogen Bonding Capability	Unlike the trifluoromethoxy ($-\text{OCF}_3$) group, the $-\text{OCHF}_2$ group retains a polarized C-H bond that can act as a weak hydrogen bond donor, potentially enhancing target binding affinity.[3][5]
Conformational Effects	The steric and electronic nature of the $-\text{OCHF}_2$ group can influence the molecule's conformation, locking it into a more bioactive shape for a specific target.
Bioisosterism	It serves as a bioisostere for hydroxyl, thiol, and amine functionalities, allowing for fine-tuning of a compound's properties while maintaining key interactions.[3]

Postulated Synthetic Pathway

A direct, published synthesis for **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** is not readily available. However, a plausible synthetic route can be postulated based on established methods for analogous pyrimidines, such as the dimethoxy and dichloro derivatives.[6][7][8] The most likely pathway involves the conversion of a dihydroxy pyrimidine precursor to a dichloro intermediate, followed by nucleophilic substitution with a difluoromethoxy source.



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Caption: Postulated two-step synthesis of the target compound.

Experimental Protocol: General Synthesis of 2-Amino-4,6-dichloropyrimidine (Precursor)

This protocol is adapted from established procedures for the chlorination of 2-amino-4,6-dihydroxypyrimidine.^[7]

- **Reaction Setup:** In a round-bottom flask equipped with a stirrer, condenser, and addition funnel, charge phosphorus oxychloride (POCl_3 , ~3.5 eq) and 2-amino-4,6-dihydroxypyrimidine (1.0 eq).
- **Heating:** Heat the mixture to approximately 60°C.
- **Addition of Base:** Slowly add N,N-dimethylaniline (~2.0 eq) over several hours while maintaining the temperature between 60-70°C.
- **Reaction Monitoring:** Stir the mixture for an additional hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

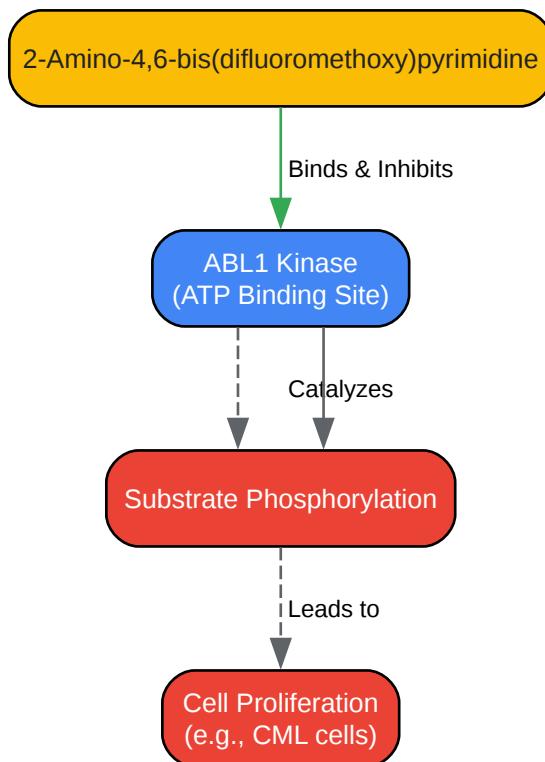
- Work-up: Carefully pump the reaction mixture into a separate vessel containing water, with cooling. The product will precipitate.
- Isolation: Filter the solid precipitate, wash thoroughly with water to remove impurities, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Potential Research Applications & Experimental Frameworks

The true potential of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** lies in the diverse biological activities demonstrated by its structural analogs. Below are several promising avenues for research, complete with hypothetical mechanisms and detailed experimental protocols.

As a Kinase Inhibitor for Oncology

Rationale: 2-Amino-4,6-diarylpyrimidine derivatives have shown significant inhibitory activity against ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML).^[9] The 2-aminopyrimidine core is a common scaffold in many FDA-approved kinase inhibitors (e.g., Imatinib). The difluoromethoxy groups could enhance binding affinity and improve the pharmacokinetic profile compared to existing inhibitors.



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Caption: Hypothesized inhibition of the ABL1 kinase signaling pathway.

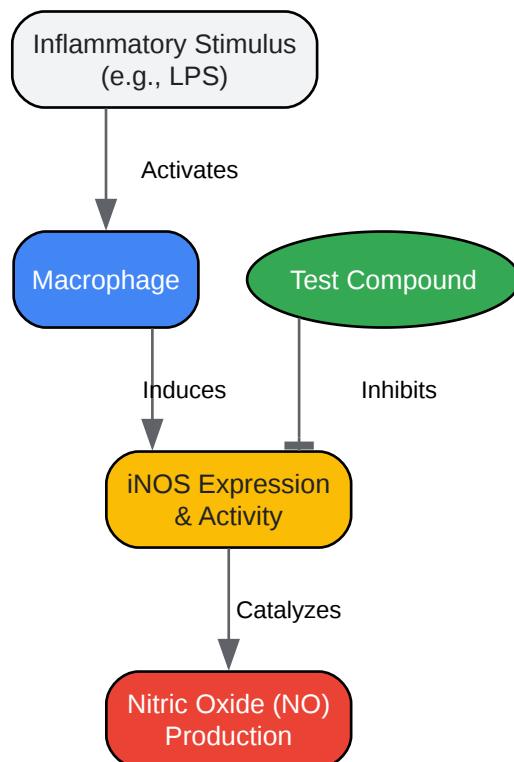
This protocol provides a general method for assessing inhibitory activity against a target kinase.[10]

- Reagents: Recombinant ABL1 kinase, kinase-specific peptide substrate, ATP, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
- Compound Preparation: Prepare a stock solution of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** in DMSO. Create a series of dilutions to determine the IC₅₀ value.
- Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the ABL1 enzyme, and the specific substrate.
- Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

- Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent. This reagent converts the ADP generated into a luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis. A known inhibitor (e.g., Imatinib) should be used as a positive control.

As an Anti-inflammatory Agent via Nitric Oxide Inhibition

Rationale: 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO) in immune-activated macrophages.^[8] Overproduction of NO is a hallmark of chronic inflammation. The electron-withdrawing nature of the difluoromethoxy groups could modulate the electronic properties of the pyrimidine ring, potentially leading to potent inhibition of inducible nitric oxide synthase (iNOS).



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Caption: Logical workflow for NO production and its inhibition.

This protocol is based on the Griess assay for measuring nitrite, a stable metabolite of NO.[\[11\]](#) [\[12\]](#)

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80-90% confluence.
- Cell Plating: Seed the cells in a 96-well plate at a density of 1×10^5 cells/mL and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** for 1-2 hours.
- Stimulation: Induce NO production by adding lipopolysaccharide (LPS, 1 μ g/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours.
- Griess Assay:
 - Transfer 50 μ L of the cell culture supernatant from each well to a new 96-well plate.
 - Add 50 μ L of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
 - Incubate in the dark at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control. A parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.

Summary of Biological Activities of Related Compounds

To provide a broader context for potential research, the following table summarizes the documented biological activities of various 2-aminopyrimidine derivatives.

Compound Class	Biological Activity	Target(s)	IC ₅₀ Values / Potency
2-Amino-4,6-diarylpyrimidines[9]	Anti-cancer (Chronic Myeloid Leukemia)	ABL1 Tyrosine Kinase	Lead compounds show IC ₅₀ values of 8.77 μM (K562 cells) and 3.35 μM (ABL1 kinase).
5-Fluoro-2-amino-4,6-dichloropyrimidine[8]	Anti-inflammatory	Nitric Oxide Production	IC ₅₀ of 2 μM for NO inhibition in mouse peritoneal cells.
2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles[13]	A ₁ Adenosine Receptor Antagonism	A ₁ AR	High potency and selectivity for the A ₁ adenosine receptor.
Substituted 2-Aminopyrimidines[14]	β-Glucuronidase Inhibition	β-Glucuronidase	Lead compound showed an IC ₅₀ of 2.8 μM, significantly more potent than the standard (45.75 μM).
2-Amino-4,6-diarylpyrimidines[15]	Anti-diabetic	α-glucosidase & α-amylase	Dual inhibitors with IC ₅₀ values as low as 0.087 μM for α-glucosidase and 0.189 μM for α-amylase.

Conclusion

While **2-Amino-4,6-bis(difluoromethoxy)pyrimidine** remains an under-explored molecule, its structural features—a proven biologically active 2-aminopyrimidine core and two strategically placed difluoromethoxy groups—make it a highly compelling candidate for drug discovery and development. The physicochemical advantages conferred by the -OCHF₂ moieties, such as

enhanced metabolic stability and unique hydrogen bonding capabilities, suggest that this compound could offer superior properties compared to its non-fluorinated or methoxylated analogs. The potential applications in oncology and inflammatory diseases are particularly promising, given the strong evidence from related structures. The experimental frameworks provided in this guide offer a clear path for researchers to begin systematically investigating the therapeutic potential of this novel chemical entity.

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